molecular formula C12H16N4O3S B11977784 ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate CAS No. 6025-58-7

ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate

Katalognummer: B11977784
CAS-Nummer: 6025-58-7
Molekulargewicht: 296.35 g/mol
InChI-Schlüssel: MAPZCXQMLVFKQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate is a chemical compound with the molecular formula C12H16N4O3S and a molecular weight of 296.35 g/mol . This compound is known for its unique structure, which includes a purine ring system substituted with a hydroxy group and a thioether linkage to a pentanoate ester. It is often used in early discovery research due to its rare and unique chemical properties .

Eigenschaften

CAS-Nummer

6025-58-7

Molekularformel

C12H16N4O3S

Molekulargewicht

296.35 g/mol

IUPAC-Name

ethyl 5-[(8-oxo-7,9-dihydropurin-6-yl)sulfanyl]pentanoate

InChI

InChI=1S/C12H16N4O3S/c1-2-19-8(17)5-3-4-6-20-11-9-10(13-7-14-11)16-12(18)15-9/h7H,2-6H2,1H3,(H2,13,14,15,16,18)

InChI-Schlüssel

MAPZCXQMLVFKQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCSC1=NC=NC2=C1NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate typically involves the reaction of 8-hydroxy-9H-purine-6-thiol with ethyl 5-bromopentanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate involves its interaction with specific molecular targets. The hydroxy group and thioether linkage allow it to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate is unique due to its specific substitution pattern on the purine ring and the presence of both a hydroxy group and a thioether linkage. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.